BenchChemオンラインストアへようこそ!

Phospholipid PL1

Lipid Nanoparticle Screening T-Lymphocyte Transfection mRNA Delivery Vehicle Optimization

Phospholipid PL1 (CAS 2274812-94-9) is a multi-tail ionizable cationic phospholipid with the molecular formula C61H121N2O10P and a molecular weight of 1073.6 g/mol. It is designed as a biomimetic lipid for formulating lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA), specifically encoding the T-cell costimulatory receptors CD137 (4-1BB) or OX40 (CD134).

Molecular Formula C61H121N2O10P
Molecular Weight 1073.6 g/mol
Cat. No. B11933073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhospholipid PL1
Molecular FormulaC61H121N2O10P
Molecular Weight1073.6 g/mol
Structural Identifiers
SMILESCCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCOP(=O)(OCC)OCC
InChIInChI=1S/C61H121N2O10P/c1-9-17-32-43-56(12-4)71-59(64)46-35-26-20-23-29-38-49-62(50-39-30-24-21-27-36-47-60(65)72-57(13-5)44-33-18-10-2)52-41-53-63(54-42-55-70-74(67,68-15-7)69-16-8)51-40-31-25-22-28-37-48-61(66)73-58(14-6)45-34-19-11-3/h56-58H,9-55H2,1-8H3
InChIKeyWFUOKVSXWZZCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Phospholipid PL1 (CAS 2274812-94-9) for T-Cell-Targeted mRNA Delivery: A Multi-Tail Ionizable Cationic Phospholipid for Lipid Nanoparticle Formulation


Phospholipid PL1 (CAS 2274812-94-9) is a multi-tail ionizable cationic phospholipid with the molecular formula C61H121N2O10P and a molecular weight of 1073.6 g/mol [1]. It is designed as a biomimetic lipid for formulating lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA), specifically encoding the T-cell costimulatory receptors CD137 (4-1BB) or OX40 (CD134) . Identified as the lead compound from a library of 18 phospholipid (PL1–PL18) and 16 glycolipid (GL1–GL16) derivatives, PL1 incorporates a phosphate head, an ionizable amino core, and multiple hydrophobic tails, enabling pH-dependent endosomal escape . It is supplied as a research-grade material with ≥95% purity and is soluble in chloroform [2].

Why Phospholipid PL1 Cannot Be Replaced by Generic Ionizable Lipids in T-Cell mRNA Delivery Applications


Phospholipid PL1 is not a generic ionizable lipid. Its design integrates a phospholipid-mimetic phosphate head group, an ionizable amino core containing 2–4 tertiary amines, and a multi-tail hydrophobic architecture, which collectively confer unique biomimetic properties [1]. This structural design enables PL1 to engage multiple endocytic pathways—macropinocytosis, clathrin-mediated, and caveolae-mediated endocytosis—for efficient cellular uptake in T lymphocytes [1]. Commercial ionizable lipids such as DLin-MC3-DMA (pKa ~6.44, primarily liver-targeted), ALC-0315, and SM-102 were developed for hepatic or intramuscular delivery and have not demonstrated equivalent T-cell transfection efficiency [2]. Substituting PL1 with these alternatives would forfeit the specific combination of T-cell tropism, biomimetic membrane fusion capability, and the endosomal escape profile validated in the PL1 LNP system [1].

Quantitative Evidence for Phospholipid PL1 Selection: Comparator-Based Performance Data in mRNA Delivery and Cancer Immunotherapy Models


Library Screening: PL1 Outperforms All Phospholipid (PL2–PL18) and Glycolipid (GL1–GL16) Derivatives in T-Cell mRNA Delivery

In a head-to-head library screening of 18 phospholipid derivatives (PL1–PL18) and 16 glycolipid derivatives (GL1–GL16), PL1 nanoparticles demonstrated the highest delivery efficiency of firefly luciferase (FLuc) mRNA to E.G7 T-lymphocyte cells, as measured by luminescence intensity [1]. All lipids were formulated under identical conditions with FLuc mRNA. PL1 was selected as the lead candidate based on this quantitative ranking for all subsequent in vitro and in vivo experiments [1].

Lipid Nanoparticle Screening T-Lymphocyte Transfection mRNA Delivery Vehicle Optimization Biomimetic Lipid Library

In Vitro T-Cell Transfection: PL1 Achieves Approximately 90% GFP Expression in E.G7 Cells

PL1 nanoparticles formulated with GFP mRNA achieved GFP expression in approximately 90% of E.G7 T-lymphocyte cells, as quantified by flow cytometry (Fig. 2c) [1]. This near-quantitative transfection rate in a notoriously difficult-to-transfect T-cell line represents the highest reported efficiency within the PL/GL library and serves as a benchmark for T-cell mRNA delivery vehicle performance [1].

T-Cell Transfection Efficiency GFP Reporter Assay mRNA Delivery Quantification Flow Cytometry

In Vivo Tumor Growth Inhibition: PL1-CD137 mRNA + Anti-CD137 Antibody Achieves 5-Fold Reduction in B16F10 Melanoma Tumor Growth Rate

Intratumoral administration of PL1-CD137 mRNA in combination with anti-CD137 antibody dramatically decreased the tumor growth rate by 5-fold at 18 days post-inoculation in the B16F10 melanoma mouse model, compared to PBS and PL1 (empty nanoparticle) + anti-CD137 antibody controls [1]. This combination also significantly increased overall survival time [1].

B16F10 Melanoma Model CD137 Costimulation In Vivo Antitumor Efficacy Intratumoral mRNA Delivery

Complete Response and Immunological Memory: PL1-OX40 + Anti-OX40 Antibody Achieves 60% Complete Response Rate with Tumor Rechallenge Resistance in A20 Lymphoma Model

Treatment with PL1-OX40 mRNA plus anti-OX40 antibody resulted in a 60% complete response rate (6 out of 10 mice) in the A20 B cell lymphoma model [1]. Notably, these mice were resistant to A20 tumor rechallenge, indicating the establishment of durable immunological memory [1]. This outcome was significantly superior to treatment with anti-OX40 antibody alone, PL1-OX40 mRNA alone, or PL1 (empty) + anti-OX40 antibody [1].

Complete Response Rate Immunological Memory A20 B Cell Lymphoma OX40 Costimulation Tumor Rechallenge

Multi-Pathway Endocytic Entry: PL1 Utilizes Three Distinct Internalization Mechanisms for Enhanced mRNA Delivery in T Cells

Pharmacological inhibition studies revealed that PL1 nanoparticles are internalized through three distinct endocytic pathways in E.G7 cells: macropinocytosis (50% inhibition by EIPA), clathrin-mediated endocytosis (56% inhibition by chlorpromazine), and caveolae-mediated endocytosis (39% inhibition by MβCD) [1]. This multi-pathway engagement is a distinguishing feature from many conventional ionizable lipids that rely predominantly on a single endocytic route (typically clathrin-mediated), potentially expanding the range of target cell types amenable to PL1-mediated delivery [1].

Endocytic Pathway Analysis Macropinocytosis Clathrin-Mediated Endocytosis Caveolae-Mediated Endocytosis Cellular Uptake Mechanism

Phospholipid PL1: Validated Application Scenarios for T-Cell mRNA Delivery and Cancer Immunotherapy Research


T-Cell Costimulatory Receptor mRNA Delivery for Combination Cancer Immunotherapy

PL1 LNPs encapsulating CD137 or OX40 mRNA, combined with the corresponding agonistic antibody (anti-CD137 or anti-OX40), provide a validated platform for enhancing antitumor T-cell immunity. This approach has demonstrated a 5-fold tumor growth reduction in B16F10 melanoma and a 60% complete response rate with immunological memory in A20 lymphoma [1]. Researchers procuring PL1 for immuno-oncology studies can leverage this established dosing regimen (10 µg mRNA/mouse, intratumoral, 6 doses every other day) as a reference protocol.

In Vivo T-Cell Engineering via Local mRNA Delivery to Tumor-Infiltrating Lymphocytes

PL1 nanoparticles enable direct in vivo engineering of tumor-infiltrating T cells without ex vivo manipulation. Following intratumoral injection, PL1-GFP mRNA produced detectable GFP expression in CD4+ and CD8+ tumor-infiltrating T cells, as well as in macrophages and dendritic cells [1]. This application is particularly relevant for studies investigating in situ T-cell reprogramming, where procurement of a T-cell-tropic delivery vehicle is critical.

Combination with Immune Checkpoint Blockade for Enhanced Antitumor Efficacy

PL1-OX40 (pseudouridine-modified) mRNA combined with anti-OX40 antibody significantly boosts the antitumor immune response to anti-PD-1 plus anti-CTLA-4 checkpoint blockade in the B16F10 melanoma model, resulting in approximately 50% complete response and resistance to tumor rechallenge [1]. Systemic administration of this combination dramatically reduced lung metastasis in a B16F10 lung metastasis model [1]. This scenario supports the procurement of PL1 for multimodal immunotherapy studies.

Biomimetic Lipid Library Screening and Structure-Activity Relationship Studies

PL1 serves as the lead compound (hit) from a 34-member phospholipid/glycolipid library and provides a reference standard for comparative screening of novel ionizable lipids targeting immune cells [1]. Its well-characterized performance in T-cell transfection (~90% GFP+ in E.G7 cells), endocytic pathway engagement profile, and in vivo antitumor efficacy make it a benchmark control for evaluating next-generation biomimetic delivery vehicles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phospholipid PL1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.